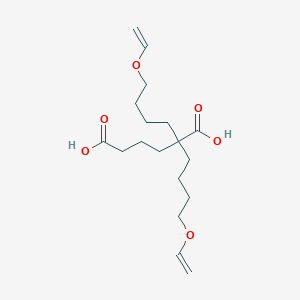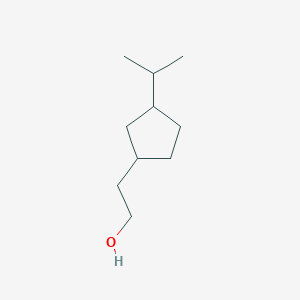
2-(3-Propan-2-ylcyclopentyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Propan-2-ylcyclopentyl)ethanol is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is also known as PCP-OH or 3-MeO-PCP, and it belongs to the class of dissociative anesthetics. In
Mécanisme D'action
2-(3-Propan-2-ylcyclopentyl)ethanol acts as an NMDA receptor antagonist by binding to the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the receptor, which can have a profound effect on the brain and nervous system. The exact mechanism of action of this compound is still not fully understood and requires further research.
Effets Biochimiques Et Physiologiques
2-(3-Propan-2-ylcyclopentyl)ethanol has been shown to have several biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, which means it can alter the perception of reality. It can also cause hallucinations, delusions, and psychosis-like symptoms. These effects are thought to be due to its action on the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Propan-2-ylcyclopentyl)ethanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, its potent psychoactive effects can also be a limitation, as it can make it difficult to separate the effects of the compound from its psychoactive effects.
Orientations Futures
There are several future directions for research on 2-(3-Propan-2-ylcyclopentyl)ethanol. One area of research is to investigate its potential therapeutic uses in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail to better understand its effects on the brain and nervous system. Finally, further research is needed to develop safer and more effective NMDA receptor antagonists that can be used in clinical settings.
Conclusion
In conclusion, 2-(3-Propan-2-ylcyclopentyl)ethanol is a potent NMDA receptor antagonist that has gained significant attention for its potential use in scientific research. Its potent psychoactive effects make it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, further research is needed to better understand its mechanism of action and to develop safer and more effective NMDA receptor antagonists.
Méthodes De Synthèse
2-(3-Propan-2-ylcyclopentyl)ethanol can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form 1-(3-methoxyphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with 2-bromo-2-methylpropane and sodium ethoxide to form 2-(3-Propan-2-ylcyclopentyl)ethanol.
Applications De Recherche Scientifique
2-(3-Propan-2-ylcyclopentyl)ethanol has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it can block the activity of this receptor. This receptor is involved in learning and memory, and its dysfunction has been linked to several neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
Numéro CAS |
131172-17-3 |
|---|---|
Nom du produit |
2-(3-Propan-2-ylcyclopentyl)ethanol |
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(3-propan-2-ylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
UDLXKMJRNXAHTN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C1)CCO |
SMILES canonique |
CC(C)C1CCC(C1)CCO |
Synonymes |
Cyclopentaneethanol, 3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



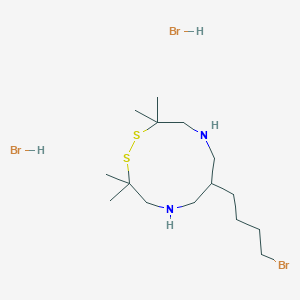

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


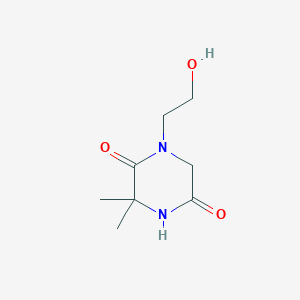
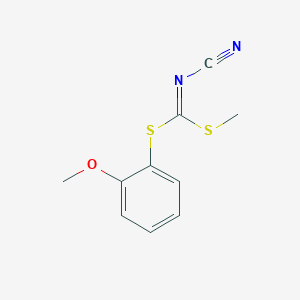
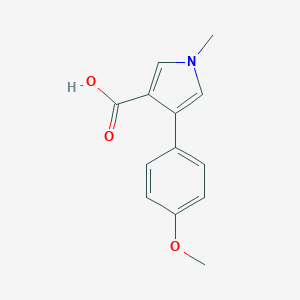
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
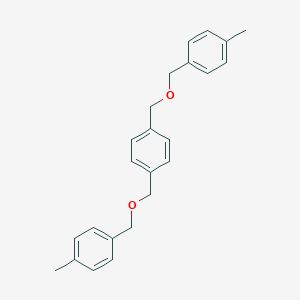

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
